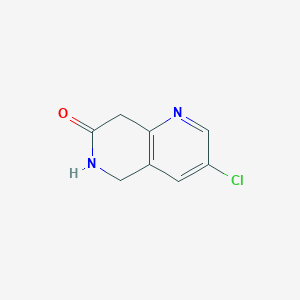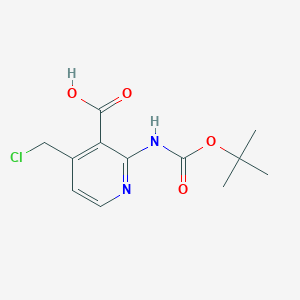![molecular formula C11H12BrNO B14850670 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a seven-membered heterocyclic compound containing a bromine atom and a methyl group. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzene ring fused to an azepine ring, making it a benzo-fused azepine derivative.
Preparation Methods
The synthesis of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide with polyphosphoric acid at 60°C for 20 hours, followed by hydrolysis and purification steps, yields the desired compound . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Chemical Reactions Analysis
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds, such as:
7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound lacks the methyl group present in this compound, which can affect its biological activity and chemical reactivity.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: This compound has a different substitution pattern and may exhibit different pharmacological properties.
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound contains an oxygen atom in the ring system, which can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
9-bromo-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
InChI Key |
PKIGQFRABFZFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)







